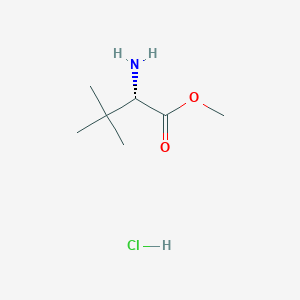

L-tert-Leucine methyl ester hydrochloride

概要

説明

準備方法

合成ルートと反応条件: セベラマー塩酸塩の合成には、アリルアミンとエピクロロヒドリンの重合が含まれます。このプロセスは、アリルアミンと塩酸を反応させてアリルアミン塩酸塩を形成することから始まります。 この中間体は、アゾ開始剤の開始下で重合されて、アリルアミン塩酸塩ポリマーが形成されます . このポリマーは、その後、アルカリ化されてアリルアミンポリマーが得られ、これはその後、エピクロロヒドリンと反応してセベラマー塩酸塩を合成します .

工業生産方法: 工業的な設定では、セベラマー塩酸塩の製造には、化合物と希釈剤を混合し、ポリエチレングリコール溶液を使用して湿潤させる造粒技術が用いられます。 この混合物は、その後、乾燥されて錠剤またはカプセルに加工されます .

化学反応の分析

反応の種類: セベラマー塩酸塩は、反応性のアミン基の存在により、主に置換反応を起こします。これらの反応は、化合物の重合性によって促進され、複数の置換部位が可能です。

一般的な試薬と条件: セベラマー塩酸塩の合成には、アリルアミン、塩酸、エピクロロヒドリンなどの試薬が含まれます。 重合プロセスは、アゾ化合物によって開始され、反応条件は通常、ポリマーの安定性を確保するために、制御された温度とpHレベルを含みます .

生成される主要な生成物: これらの反応から生成される主な生成物は、セベラマー塩酸塩自体です。 重合とそれに続く反応は、消化管内のリン酸イオンを効果的に結合する架橋ポリマーをもたらします .

4. 科学研究の応用

セベラマー塩酸塩は、特に医学と生物学の分野において、科学研究において幅広い用途があります。 これは、慢性腎臓病患者の高リン血症の管理を研究するために広く使用されています . さらに、セベラマー塩酸塩は、非透析依存性慢性腎臓病患者の心血管死亡率を低下させる可能性について調査されています .

化学の分野では、セベラマー塩酸塩は、重合反応と架橋ポリマーの挙動を研究するためのモデル化合物として役立ちます。 その独特の構造と結合特性は、高分子化学の研究において貴重なツールとなっています .

科学的研究の応用

Peptide Synthesis

L-tert-Leucine methyl ester hydrochloride is widely utilized in the field of peptide synthesis due to its ability to serve as a protecting group for amino acids. This property facilitates the formation of peptide bonds while preventing unwanted reactions during synthesis processes.

Key Characteristics:

- Molecular Formula : C₇H₁₆ClNO₂

- Molecular Weight : 181.66 g/mol

- Optical Activity : [α]20/D +17.5±1°, c = 1% in methanol .

Biological Research

The compound has been employed in various biological studies, particularly in the following areas:

Drug Development

This compound is explored for its potential in drug design, particularly in developing peptide-based therapeutics. Its structural properties allow for modifications that can enhance bioactivity and specificity towards target proteins.

Cell Culture Studies

This compound is used in cell culture systems to study cellular responses to amino acid derivatives. It plays a role in signaling pathways and metabolic processes, making it relevant for research in cancer, immunology, and metabolic diseases .

Antibody-Drug Conjugates (ADCs)

Recent studies have investigated the incorporation of this compound in ADCs, highlighting its effectiveness in enhancing the stability and efficacy of therapeutic antibodies against cancer cells . The conjugation process benefits from the compound's ability to form stable linkages with cytotoxic agents.

Metabolic Pathway Analysis

Research has demonstrated that this compound can influence metabolic enzymes involved in amino acid metabolism. This has implications for understanding metabolic disorders and developing targeted therapies .

作用機序

類似化合物との比較

セベラマー塩酸塩は、酢酸カルシウムや炭酸ランタンなどの他のリン酸結合剤と比較されることがよくあります。 カルシウム系結合剤とは異なり、セベラマー塩酸塩は高カルシウム血症や動脈石灰化のリスクを高めません . さらに、セベラマー塩酸塩は、血清低密度リポタンパク質(LDL)コレステロールレベルを低下させることが示されており、これは他のリン酸結合剤では見られない利点です .

類似化合物:

酢酸カルシウム: 高カルシウム血症のリスクを高める可能性のあるリン酸結合剤。

炭酸ランタン: 作用機序が異なる別のリン酸結合剤。

セベラマー塩酸塩の独特の重合構造と、カルシウムレベルに影響を与えることなくリンを結合する能力は、高リン血症の管理において貴重な治療薬となっています。

生物活性

L-tert-Leucine methyl ester hydrochloride (CAS No. 63038-27-7) is a derivative of the branched-chain amino acid leucine, which has been studied for its diverse biological activities across various fields such as immunology, cell biology, and metabolic research. This article provides a comprehensive overview of the compound's biological activity, supported by research findings, data tables, and case studies.

- Molecular Formula : C₇H₁₆ClNO₂

- Molecular Weight : 181.66 g/mol

- Solubility : Soluble in DMSO at concentrations up to 100 mg/mL .

This compound exhibits its biological effects through several mechanisms:

- Cell Signaling and Metabolism : The compound is utilized in cell cultures to study its effects on cellular functions, particularly in signaling pathways and metabolic processes. Research indicates that it can influence microglial activity and interactions with prion proteins, which are crucial for understanding neurodegenerative diseases.

- Immune Modulation : In immunology, this compound has been shown to stimulate immune cells, leading to increased cytokine production. This response is critical for understanding immune system dynamics and developing immunotherapies .

- Transport Mechanisms : The uptake of L-tert-Leucine derivatives by lymphocytes occurs via a novel dipeptide-specific transport mechanism. This transport is enhanced by hydrophobic modifications at the carboxyl terminus of peptides, which may facilitate targeted delivery of therapeutic agents .

Biological Activities

The following table summarizes key biological activities associated with this compound:

| Field | Application Summary | Methods of Application | Results and Outcomes |

|---|---|---|---|

| Cell Biology | Analysis of cell signaling pathways and metabolism | Introduced into cell cultures; monitored via imaging and flow cytometry | Provided insights into cellular responses to stimuli; influenced microglial activity. |

| Immunology | Study of cytokine responses and immune cell activation | Stimulated immune cells in vitro; quantified cytokine production using ELISA | Enhanced understanding of immune regulation; potential for new immunotherapies. |

| Tissue Engineering | Investigated effects on bone marrow progenitor cell differentiation | Incorporated into ECM scaffolds for BMPC culture | Suggested role in enhancing bone regeneration processes. |

| Microbiology/Pharmaceuticals | Development of antimicrobial peptides | Incorporated into peptide chains during synthesis; tested against bacterial strains | Showed effectiveness against antibiotic-resistant bacteria, promising for new drug development. |

| Metabolomics | Studied metabolic pathways involving branched-chain amino acids | Used as a tracer in metabolic studies | Provided insights into muscle metabolism and energy production; implications for nutritional supplements. |

| Enzymology | Study of enzyme kinetics related to amino acid metabolism | Used as substrate or inhibitor in enzymatic reactions | Contributed to understanding enzyme function; potential for enzyme-based therapies or diagnostics. |

Case Studies

-

Immunological Response Enhancement :

A study demonstrated that this compound significantly increased the production of pro-inflammatory cytokines in activated T cells. Using flow cytometry, researchers observed enhanced activation markers on T cells after treatment with the compound, indicating its potential as an immunomodulatory agent. -

Bone Regeneration Research :

In tissue engineering applications, this compound was incorporated into scaffolds designed for bone marrow progenitor cells. Preliminary results indicated improved differentiation rates towards osteogenic lineages when exposed to this compound, suggesting its utility in regenerative medicine.

特性

IUPAC Name |

methyl (2S)-2-amino-3,3-dimethylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTQWUHFSXVRPY-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584463 | |

| Record name | Methyl 3-methyl-L-valinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63038-27-7 | |

| Record name | L-Valine, 3-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63038-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-tert-leucinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063038277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-methyl-L-valinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine, 3-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL L-TERT-LEUCINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIZ1L06TSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。